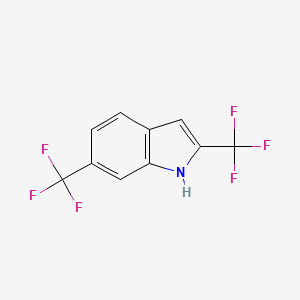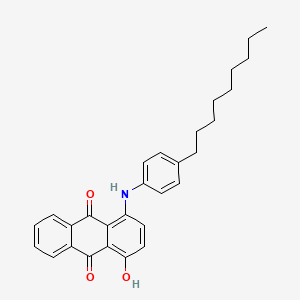
Methyl2,2-dimethyl-3-nitropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-dimethyl-3-nitropropanoate is an organic compound with the molecular formula C6H11NO4 It is a nitroalkane derivative, characterized by the presence of a nitro group (-NO2) attached to a carbon atom that is also bonded to a methyl ester group (-COOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-3-nitropropanoate can be synthesized through several methods. One common approach involves the nitration of 2,2-dimethylpropanoic acid followed by esterification. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of methyl 2,2-dimethyl-3-nitropropanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration and esterification processes. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-nitropropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro compounds with higher oxidation states.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds with higher oxidation states.
Reduction: Formation of methyl 2,2-dimethyl-3-aminopropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethyl-3-nitropropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways involving nitro compounds.
Industrial Chemistry: It is employed in the production of specialty chemicals and as a precursor for the synthesis of other functionalized compounds.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-3-nitropropanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or alter metabolic pathways. The ester group can also participate in hydrolysis reactions, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
Nitromethane: A simple nitroalkane with a single carbon atom.
Nitroethane: A nitroalkane with two carbon atoms.
1-Nitropropane: A nitroalkane with three carbon atoms.
2-Nitropropane: An isomer of 1-nitropropane with the nitro group attached to the second carbon atom.
Uniqueness
Methyl 2,2-dimethyl-3-nitropropanoate is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct chemical reactivity and potential applications. Its branched structure also differentiates it from linear nitroalkanes, affecting its physical and chemical properties.
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-3-nitropropanoate |
InChI |
InChI=1S/C6H11NO4/c1-6(2,4-7(9)10)5(8)11-3/h4H2,1-3H3 |
InChI Key |
NACWSDZCIVFAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


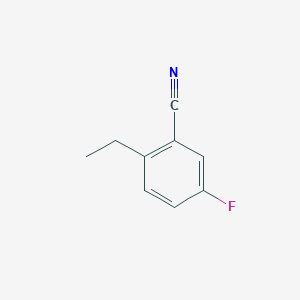
![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
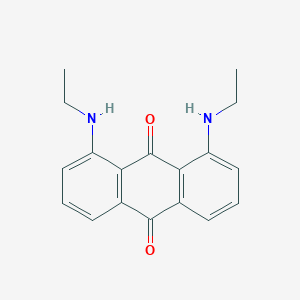
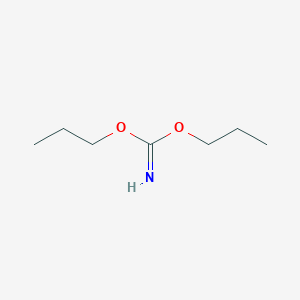
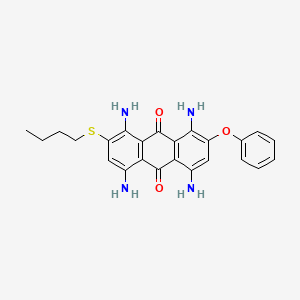
![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)
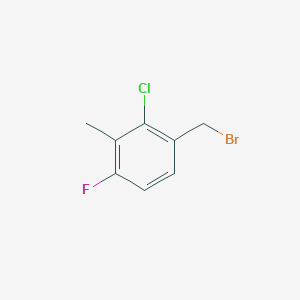

![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)

![2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)
![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)
